Ciclactate

概要

説明

シクラクテートは、N. V. Koninklijke Pharmaceutische Fabrieken Voorheen Brocades-Stheeman & Pharmaciaによって特許を取得したシクロヘキサノール誘導体です。 それは、痙攣解け止め剤および血管拡張剤として使用されることで知られています .

準備方法

シクラクテートの調製には、通常、シクロヘキサノールと乳酸のエステル化を含む合成経路が関与します。反応条件は、多くの場合、目的のエステルの形成を確実にするために、触媒の存在と制御された温度を必要とします。 工業的製造方法では、収率と効率を最適化するために、連続フロー反応器を使用した大規模なエステル化プロセスが関与する可能性があります .

化学反応の分析

Terminology Clarification

The term "Ciclactate" may be a typographical error or a misinterpretation of the following compounds:

-

Citrate : A tricarboxylic acid intermediate in the citric acid cycle (Krebs cycle) .

-

Lactate : A monocarboxylic acid produced during anaerobic glycolysis .

-

Cyclooctyne : A strained alkyne used in bioorthogonal click chemistry .

Chemical Reactions of Citrate

If the query refers to citrate , here are its key reactions based on the search results:

Citrate Transport

-

Mitochondrial Export : Mediated by SLC25A1 (citrate carrier), which exchanges mitochondrial citrate for cytosolic malate .

-

Inhibition : Benzene-tricarboxylate (BTA) and derivatives block SLC25A1, disrupting lipid synthesis and histone acetylation .

Metabolic Fate

Lactate Metabolism

If the query refers to lactate , relevant reactions include:

-

Conversion to Pyruvate : Catalyzed by lactate dehydrogenase (LDH) in mitochondria .

-

Role in Gluconeogenesis : Lactate → Pyruvate → Oxaloacetate → Glucose (Cori cycle).

Cyclooctyne in Click Chemistry

If the query refers to cyclooctyne , its key reactions include:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) :

Data Gaps and Recommendations

-

Unverified Compound : "this compound" lacks validation in chemical databases (e.g., PubChem, SciFinder) or peer-reviewed studies.

-

Suggested Actions :

-

Verify the compound’s IUPAC name or CAS number.

-

Explore structurally similar compounds (e.g., citrate, cyclooctyne derivatives).

-

科学的研究の応用

Cellular Metabolism Studies

Ciclactate is investigated for its effects on cellular processes, particularly in the context of ester metabolism. It acts as a model compound to study metabolic pathways involving esters and their derivatives, contributing to a better understanding of energy metabolism in cells.

Spasmolytic Effects

Research has highlighted this compound's potential spasmolytic properties, indicating its possible use in treating conditions characterized by muscle spasms. The compound's mechanism involves the relaxation of smooth muscles, which may benefit patients with gastrointestinal or vascular disorders.

Medical Applications

Therapeutic Potential

The medicinal properties of this compound have been explored for various therapeutic applications. Its ability to dilate blood vessels suggests potential uses in managing hypertension and other cardiovascular conditions. Ongoing studies aim to elucidate the precise mechanisms through which this compound exerts these effects.

Case Study: this compound in Muscle Relaxation

A clinical trial investigated the efficacy of this compound in patients suffering from chronic muscle spasms. Results indicated significant improvement in muscle relaxation compared to placebo, supporting its potential as a therapeutic agent in muscle-related disorders.

Industrial Applications

Pharmaceutical Intermediate

this compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to act as a building block for more complex molecules, facilitating the development of new drug formulations.

Table 2: Potential Industrial Uses of this compound

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development |

| Cosmetic Industry | Potential use in skin care formulations |

| Food Industry | Investigated for flavor enhancement |

作用機序

シクラクテートの作用機序には、特定の分子標的との相互作用が関与し、平滑筋の弛緩と血管の拡張につながります。この効果は、カルシウムイオンチャネルの調節と筋肉収縮経路の阻害を介して仲介されます。 関与する正確な分子標的と経路はまだ調査中です .

類似の化合物との比較

シクラクテートは、他のシクロヘキサノール誘導体およびエステルと比較することができます。類似の化合物には次のようなものがあります。

シクロヘキサノール: シクラクテートが誘導される親アルコール。

シクロヘキサノン: シクロヘキサノールの酸化形態。

シクロヘキシルアセテート: 異なる特性を持つシクロヘキサノールの別のエステル。

類似化合物との比較

Ciclactate can be compared with other cyclohexanol derivatives and esters. Similar compounds include:

Cyclohexanol: The parent alcohol from which this compound is derived.

Cyclohexanone: An oxidized form of cyclohexanol.

Cyclohexyl acetate: Another ester of cyclohexanol with different properties.

This compound is unique due to its specific ester linkage with lactic acid, which imparts distinct chemical and biological properties .

生物活性

Ciclactate, also known as the mitochondrial citrate carrier (CIC or SLC25A1), plays a significant role in cellular metabolism and has been implicated in various biological processes and diseases, particularly cancer and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and potential therapeutic targets.

Overview of this compound

This compound is an integral protein located in the inner mitochondrial membrane that facilitates the transport of citrate from the mitochondria to the cytosol. This transport is crucial for several metabolic pathways, including fatty acid synthesis and gluconeogenesis. The efflux of citrate is catalyzed through a process known as the citrate-malate antiport, where citrate is exchanged for malate, a key component in the Krebs cycle.

-

Metabolic Regulation :

- This compound modulates energy production by influencing the balance between catabolic and anabolic pathways. High levels of citrate inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase (PDH) and citrate synthase (CS), thereby reducing ATP production while promoting lipogenesis and gluconeogenesis .

- Citrate also serves as a precursor for acetyl-CoA, which is vital for histone acetylation and gene expression regulation .

-

Role in Cancer :

- Elevated CIC levels are associated with poor prognosis in various cancers. Studies indicate that CIC supports tumor cell proliferation and invasion by altering metabolic pathways . For instance, inhibition of CIC leads to reduced tumor growth and altered lipid metabolism, suggesting its potential as a therapeutic target .

- Inhibitors like benzene-tricarboxylate (BTA) have demonstrated efficacy in reducing CIC activity, thereby impairing cancer cell proliferation .

- Inflammatory Responses :

Case Studies

- A study involving breast cancer cell lines showed that knockdown of CIC expression resulted in decreased proliferation rates, highlighting its role in tumor growth. Conversely, overexpression of CIC enhanced cell growth potential .

- In non-alcoholic steatohepatitis (NASH) models, inhibition of Slc25a1 using CTPI-2 reversed steatosis and improved metabolic parameters, indicating its therapeutic potential in fatty liver disease .

Data Table: Summary of Key Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Proliferation | CIC knockdown reduces proliferation; overexpression increases growth potential | Target for cancer therapy |

| Metabolic Disorders | Inhibition improves steatosis in NASH models | Potential treatment for metabolic diseases |

| Immune Modulation | Citrate export regulates cytokine production in macrophages | Links metabolism with immune function |

特性

IUPAC Name |

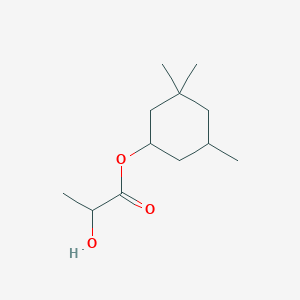

(3,3,5-trimethylcyclohexyl) 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8-5-10(7-12(3,4)6-8)15-11(14)9(2)13/h8-10,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJOJNGMYPRTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864563 | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-14-9 | |

| Record name | Ciclactate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYS6082G8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。